molecular formula C13H10FIN2O B5239068 1-(2-Fluorophenyl)-3-(4-iodophenyl)urea

1-(2-Fluorophenyl)-3-(4-iodophenyl)urea

Cat. No.: B5239068
M. Wt: 356.13 g/mol
InChI Key: MALHWRUCUHUPIO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(4-iodophenyl)urea is a urea derivative featuring two aromatic substituents: a 2-fluorophenyl group and a 4-iodophenyl group. Urea-based compounds are widely studied for their biological activities, including kinase inhibition and antiviral properties. The fluorine and iodine substituents confer distinct electronic and steric properties, influencing solubility, stability, and molecular interactions.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALHWRUCUHUPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(4-iodophenyl)urea typically involves the reaction of 2-fluoroaniline with 4-iodoaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(4-iodophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like thiols or amines, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(4-iodophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(4-iodophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine and iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)-3-(4-iodophenyl)urea

  • Structural Difference : Fluorine is in the para position on the phenyl ring versus ortho in the target compound.
  • Molecular Properties :
    • Molecular formula: $ \text{C}{13}\text{H}{10}\text{FIN}_2\text{O} $
    • Average mass: 356.138 g/mol .

3-(Cyclobutylmethyl)-1-(4-iodophenyl)urea Derivatives

  • Structural Difference : A cyclobutylmethyl group replaces the 2-fluorophenyl substituent.
  • Impact : Increased steric bulk may reduce membrane permeability but improve binding specificity.
  • Synthesis Data :
    • Example: 3-(Cyclobutylmethyl)-1-(4-iodophenyl)urea (5a) has a melting point of 126–127°C and a yield of 55% .

1-(2-Aminoethyl)-3-(n-fluorophenyl)urea Hydrochlorides

  • Structural Difference: An aminoethyl group replaces the 4-iodophenyl moiety.
  • Impact : The charged hydrochloride salt enhances water solubility, favoring pharmacokinetics.
  • Properties: Melting points: 180–210°C (e.g., 1-(2-Aminoethyl)-3-(2-fluorophenyl)urea hydrochloride, 97% yield) .

1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea

  • Structural Difference : A nitro group replaces iodine, and fluorine is in the meta position.
  • Impact : The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions.
  • Crystallographic Data: Monoclinic crystal system ($ P2_1/n $), $ a = 8.351 \, \text{Å}, \, b = 12.461 \, \text{Å} $), with hydrogen bonding influencing stability .

RSV 604 ((S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea)

  • Structural Difference: A benzodiazepinone moiety replaces the 4-iodophenyl group.
  • Impact : The rigid heterocyclic structure enhances binding to viral targets (e.g., RSV replication inhibition) .

Key Comparative Data Table

Compound Name Substituent Positions/Groups Molecular Weight (g/mol) Melting Point (°C) Key Property/Biological Relevance
1-(2-Fluorophenyl)-3-(4-iodophenyl)urea 2-Fluorophenyl, 4-Iodophenyl ~356.14 (estimated) Not reported Potential kinase inhibition
1-(4-Fluorophenyl)-3-(4-iodophenyl)urea 4-Fluorophenyl, 4-Iodophenyl 356.138 Not reported Structural isomer with improved packing
3-(Cyclobutylmethyl)-1-(4-iodophenyl)urea Cyclobutylmethyl, 4-Iodophenyl 331.00 (MS) 126–127 Enhanced steric specificity
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea 3-Fluorophenyl, 4-Nitrophenyl 275.24 Not reported Sorafenib derivative (anticancer)
RSV 604 2-Fluorophenyl, Benzodiazepinone ~400 (estimated) Not reported Antiviral activity

Discussion of Structural and Functional Implications

  • Halogen Effects: The iodine atom in the target compound provides polarizability and van der Waals interactions, favoring hydrophobic binding pockets. In contrast, nitro or aminoethyl groups (e.g., in and ) introduce electronic or solubility changes.
  • Biological Relevance : Urea derivatives with para-iodophenyl groups (e.g., ) are explored for anti-inflammatory applications, while fluorophenyl-containing analogs () target viral or cancer pathways.

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